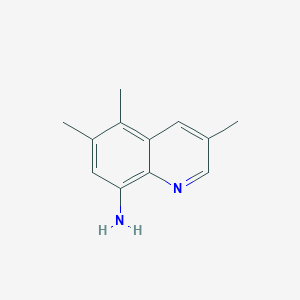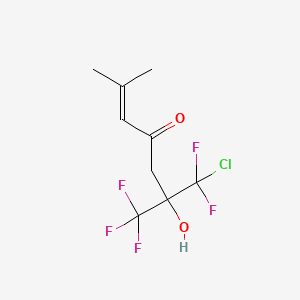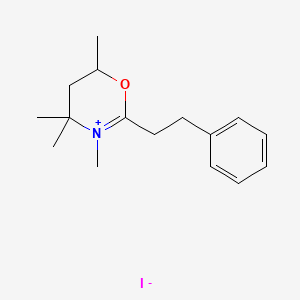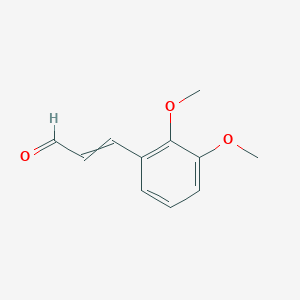
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide: is a chemical compound characterized by the presence of three iodine atoms attached to a benzamide core, along with two chloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide typically involves the reaction of 3,4,5-triiodo-benzoic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, particularly at the iodine atoms or the chloroethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azido, thiocyanato, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Hydrolysis Products: The primary products are 3,4,5-triiodo-benzoic acid and N,N-bis(2-chloroethyl)amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is used as a precursor in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as an anticancer agent. The chloroethyl groups can alkylate DNA, leading to the disruption of cellular processes and apoptosis in cancer cells.
Medicine: The compound’s ability to interact with biological macromolecules makes it a candidate for drug development. Its iodine content also suggests potential use in diagnostic imaging, such as in the development of contrast agents for X-ray or CT scans.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide primarily involves the alkylation of DNA. The chloroethyl groups form covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The iodine atoms may also contribute to the compound’s biological activity by enhancing its binding affinity to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)amine: A related compound with similar alkylating properties but lacking the iodine atoms.
3,4,5-Triiodo-benzoic acid: Shares the triiodo-benzene core but lacks the chloroethyl groups.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Another alkylating agent with a different aromatic core.
Uniqueness: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is unique due to the presence of both chloroethyl and triiodo groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The iodine atoms enhance its potential for use in imaging and diagnostic applications, while the chloroethyl groups provide strong alkylating properties for therapeutic uses.
Eigenschaften
CAS-Nummer |
91092-19-2 |
|---|---|
Molekularformel |
C11H10Cl2I3NO |
Molekulargewicht |
623.82 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H10Cl2I3NO/c12-1-3-17(4-2-13)11(18)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H2 |
InChI-Schlüssel |
HPCDOGZARWAKHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)I)I)C(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)

![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)


![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)




![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
